molecular formula C17H18FNO3S2 B2817497 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 941900-53-4

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2817497
CAS No.: 941900-53-4
M. Wt: 367.45
InChI Key: VMXXZTBPBYZOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H18FNO3S2 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has shown that derivatives of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide exhibit significant antimicrobial and antifungal properties. For instance, compounds related to this chemical structure have been found effective against bacterial strains like B. subtilis and fungal species such as A. niger (Sowmya et al., 2018). Additionally, various substituted thiophenes, a core component of this compound, have shown a broad spectrum of biological activities including antibacterial and antifungal effects (Nagaraju et al., 2018).

Application in Material Science and Pharmaceuticals

The thiophene nucleus, a significant part of the compound's structure, is widely recognized for its applications in material science and pharmaceuticals. Its derivatives have been used in the development of thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Neuropharmacological Potential

Derivatives of this compound have shown potential in neuropharmacology. For example, certain analogs have been developed as PET tracers for serotonin 5-HT(1A) receptors, suggesting their utility in studying neuropsychiatric disorders (García et al., 2014).

Use in Drug Metabolism Research

This compound's derivatives have been used in research on drug metabolism, particularly in the preparation of mammalian metabolites of certain drugs. This is significant for understanding how drugs are processed in the body (Zmijewski et al., 2006).

Selective Receptor Ligand Research

Research involving analogs of this compound has led to the development of compounds with selectivity for certain receptors, such as MT2 receptors. This has implications for treatments targeting specific receptor pathways (Mesangeau et al., 2011).

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c1-11-9-13(6-7-14(11)18)24(21,22)16(15-3-2-8-23-15)10-19-17(20)12-4-5-12/h2-3,6-9,12,16H,4-5,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXXZTBPBYZOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.